3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
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Description
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C30H24N2O3 and its molecular weight is 460.533. The purity is usually 95%.
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Biological Activity
The compound 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₃O₄
- Molecular Weight : 505.62 g/mol
This compound features a benzofuran core, which is known for various biological activities, and incorporates biphenyl and dimethylphenyl substituents that may influence its pharmacodynamics.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives act as inhibitors of specific enzymes involved in disease processes.
- Antioxidant Properties : The presence of aromatic rings may contribute to antioxidant activity, aiding in the neutralization of free radicals.
- Anticancer Activity : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Anticancer Effects
Several studies have investigated the anticancer properties of benzofuran derivatives, including the target compound. For instance:
- A study demonstrated that similar compounds could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
- Another research highlighted the potential of benzofuran derivatives to inhibit tumor growth in vivo, showcasing a reduction in tumor size in animal models .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Research indicates that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism where these compounds modulate immune responses .
- In vitro studies report that certain derivatives can reduce inflammation markers in macrophages, indicating their potential use in treating inflammatory diseases .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. Results indicated significant inhibition of cell growth at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
-
Anti-inflammatory Effects in Animal Models :
- In a controlled experiment using rat models of induced inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines. Histological analysis showed less tissue damage compared to controls.
Data Table
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c1-19-12-17-24(18-20(19)2)31-30(34)28-27(25-10-6-7-11-26(25)35-28)32-29(33)23-15-13-22(14-16-23)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZFSLFHKMAESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.